molecular formula C7H8O3 B2631107 1-(Furan-2-yl)-2-hydroxypropan-1-one CAS No. 20894-95-5

1-(Furan-2-yl)-2-hydroxypropan-1-one

Cat. No.: B2631107
CAS No.: 20894-95-5
M. Wt: 140.138
InChI Key: IJCOISTYFBUCPR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-hydroxypropan-1-one is an organic compound that belongs to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hydroxypropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-yl)-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 1-(Furan-2-yl)-2-oxopropan-1-one.

    Reduction: 1-(Furan-2-yl)-2-hydroxypropan-1-ol.

    Substitution: 5-Bromo-1-(Furan-2-yl)-2-hydroxypropan-1-one.

Scientific Research Applications

1-(Furan-2-yl)-2-hydroxypropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in studies investigating the biological activity of furan derivatives and their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various furan-based compounds.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its potential as a bio-based platform chemical.

    2-Furoic Acid: A carboxylic acid derivative of furan, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1-(Furan-2-yl)-2-hydroxypropan-1-one is unique due to its specific combination of a furan ring and a hydroxypropanone group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOISTYFBUCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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